1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid is a complex organic compound notable for its unique structural composition, which integrates both pyrimidine and pyrazole moieties. This compound is identified by its Chemical Abstracts Service number 1286709-69-0 and has a molecular formula of CHNO with a molecular weight of 276.29 g/mol. It is classified as a heterocyclic compound, specifically a derivative of dihydropyrimidinone and pyrazole, which are significant in various chemical and biological applications .
The synthesis of 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. The initial steps include the formation of pyrimidine and pyrazole intermediates, which are subsequently coupled under controlled conditions to yield the final product. Commonly employed reagents in these reactions include ethyl acetoacetate and hydrazine hydrate, often facilitated by catalysts to enhance reaction efficiency .
The synthetic routes may vary, but they generally follow these steps:
Optimized industrial production methods may employ continuous flow synthesis techniques to enhance scalability and efficiency.
The molecular structure of 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid features a fused ring system that includes both the pyrimidine and pyrazole rings. The presence of the ethyl and propyl substituents contributes to its unique chemical properties.
The compound has the following structural data:
1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid can undergo several types of chemical reactions:
Oxidation: This can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents include:
The products formed from these reactions depend on the specific reagents used; for instance:
The mechanism of action for 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, influencing cellular processes. Detailed studies on binding affinity, selectivity, and downstream signaling pathways are crucial for understanding its pharmacological effects .
The compound exhibits the following physical properties:
Chemical properties include:
These properties are essential for predicting behavior in various chemical environments and applications .
The scientific applications of 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid are diverse:
Chemistry: It serves as a building block for synthesizing more complex molecules and acts as a reagent in organic reactions.
Biology: The compound may be studied for potential biological activities, including interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties may lead to new therapeutic agents.
Industry: Its unique chemical properties enable applications in developing new materials like polymers and coatings .
This compound exemplifies the intersection of synthetic chemistry with potential practical applications across various fields.
High-Throughput Screening campaigns targeting adenylate cyclase 1 (AC1) inhibition identified the pyrimidinone-pyrazole scaffold as a promising chemotype for neurological therapeutic development. The core structure demonstrated significant interference with calcium/calmodulin-dependent AC1 activation pathways, showing >65% inhibition at 10µM concentrations in primary neural screening assays. Molecular docking simulations revealed the scaffold's unique binding geometry enabled simultaneous interaction with both the catalytic domain and calmodulin-binding interfaces of AC1. This bifunctional inhibition mechanism distinguished it from classical P-site inhibitors that primarily target nucleotide binding pockets. The proton-donating capacity of the carboxylic acid moiety at C4 of the pyrazole ring proved essential for forming salt bridges with Lys422 in the AC1 catalytic core, establishing this pharmacophore as non-negotiable for baseline activity [3].
Table 1: Key Screening Parameters for AC1 Inhibitor Identification
Parameter | Value | Significance |
---|---|---|
Primary Hit Threshold | >65% inhibition | Minimum activity for scaffold consideration |
Screening Concentration | 10 µM | Standard concentration for primary screening tier |
Selectivity Index | >8 (AC1/AC8) | Measured against closest isoform AC8 |
Critical Pharmacophore | C4-COOH | Essential for catalytic domain interaction |
Strategic hybridization of the dihydropyrimidinone and pyrazole rings enabled unprecedented selectivity for AC1 over other adenylate cyclase isoforms. Molecular connectivity studies established that the ethyl substituent at C4 of the pyrimidinone ring (as in 1286709-69-0) provided optimal hydrophobic filling of the AC1-specific pocket, while longer alkyl chains diminished isoform selectivity. The N1-C2 linkage between the pyrimidinone and pyrazole rings created the necessary 120° bond angle that complemented AC1's tertiary structure without inducing steric clashes observed in oxadiazole-based inhibitors. Comparative studies demonstrated that propyl substitution at the pyrazole C5 position (vs. methyl or hydrogen) enhanced membrane permeability (LogP = 1.8) while maintaining aqueous solubility (>15mg/mL), addressing a key limitation of first-generation AC1 inhibitors. The hybridization approach successfully achieved >50-fold selectivity for AC1 over AC8, representing the highest isoform discrimination reported to date among non-nucleotide competitive inhibitors [3] .
Systematic evaluation of C4-pyrimidinone and C5-pyrazole substituents revealed profound effects on calmodulin-dependent AC1 inhibition:
Pyrimidinone C4-Alkylation: Ethyl substitution (compound 1286709-69-0) demonstrated optimal hydrophobic contact with Ile1017 in the calmodulin-binding domain, yielding IC₅₀ = 380nM. Methyl analogues showed 3.2-fold reduced potency, while propyl derivatives exhibited only marginal improvement (1.2-fold) at the cost of significantly reduced aqueous solubility [3] .
Pyrazole C5-Alkyl Chain Optimization: Propyl substitution provided the ideal length for simultaneous membrane penetration and target engagement. Butyl chains increased lipophilicity (cLogP +0.8) but induced conformational changes that disrupted pyrazole ring planarity, reducing binding affinity by 15-fold. The ethyl-propyl hybrid (compound 1286720-65-7) maintained substantial activity (IC₅₀ = 420nM) but showed reduced cellular uptake in neuronal models .
Carboxylic Acid Bioisosteres: Esterification or amide formation at C4 abolished AC1 inhibition, confirming the critical ionic interaction requirement. Tetrazole substitution (compound CID 133677709) retained partial activity (IC₅₀ = 1.8µM) but showed increased off-target effects on voltage-gated calcium channels [2].
Table 2: Substituent Effects on AC1 Inhibition Parameters
Position | Substituent | IC₅₀ (nM) | Selectivity (AC1/AC8) | Aqueous Solubility (mg/mL) |
---|---|---|---|---|
Pyrim C4 | Methyl | 1,210 | 42-fold | 18.6 |
Pyrim C4 | Ethyl | 380 | >50-fold | 15.2 |
Pyrim C4 | Propyl | 320 | 38-fold | 9.8 |
Pyraz C5 | Ethyl | 520 | >50-fold | 17.1 |
Pyraz C5 | Propyl | 380 | >50-fold | 15.2 |
Pyraz C5 | Butyl | 5,700 | >50-fold | 6.3 |
The pyrimidinone-pyrazole hybrid demonstrates distinct pharmacological advantages over classical oxadiazole-based cAMP modulators:
Binding Kinetics: Pyrimidinone-based inhibitors (exemplified by 1286709-69-0) exhibit slow dissociation kinetics (t½ >25 minutes) compared to oxadiazoles (t½ <4 minutes), attributed to the formation of stable hydrogen-bonding networks between the pyrimidinone carbonyl and Arg/Glu residues in AC1's catalytic pocket. This prolonged target residence time translates to sustained inhibition of cAMP production despite compound clearance [3].
Allosteric Modulation: Unlike competitive oxadiazole inhibitors, the pyrimidinone-pyrazole scaffold acts through dual allosteric mechanisms – simultaneously disrupting calmodulin binding while inducing conformational changes in the catalytic domain. This results in superior suppression (92±4%) of calcium-triggered cAMP surges compared to oxadiazoles (68±7%) at equimolar concentrations [3].
Metabolic Stability: The dihydropyrimidinone core demonstrates enhanced resistance to hepatic CYP3A4 metabolism (t½ = 48 minutes) compared to oxadiazole scaffolds (t½ = 12 minutes), attributable to the electron-delocalized system that impedes oxidative degradation. This property significantly improves the compound's therapeutic potential for chronic neurological applications where sustained target coverage is essential .
Table 3: Scaffold Comparison in cAMP Modulation Profiles
Parameter | Pyrimidinone-Pyrazole Hybrid | Oxadiazole Scaffold | Advantage Ratio |
---|---|---|---|
AC1 IC₅₀ | 380 nM | 850 nM | 2.24x |
Calmodulin Disruption | 92 ± 4% | 41 ± 6% | 2.24x |
Target Residence Half-life | >25 min | <4 min | >6.25x |
CYP3A4 Metabolic Stability | 48 min | 12 min | 4x |
Membrane Permeability (PAMPA) | 18.3 × 10⁻⁶ cm/s | 9.2 × 10⁻⁶ cm/s | 2x |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0